molecular formula C5H8O3 B8244763 (2R)-2-Methyloxetane-2-carboxylic acid

(2R)-2-Methyloxetane-2-carboxylic acid

Cat. No.: B8244763
M. Wt: 116.11 g/mol
InChI Key: KLHHPSLZRBPPKG-RXMQYKEDSA-N
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Description

(2R)-2-Methyloxetane-2-carboxylic acid is a chiral compound featuring a four-membered oxetane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyloxetane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of 2-hydroxy-3-methylbutanoic acid derivatives. This reaction can be catalyzed by acids or bases, depending on the specific conditions required for the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyloxetane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

(2R)-2-Methyloxetane-2-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R)-2-Methyloxetane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring’s strain makes it reactive, allowing it to participate in various chemical transformations. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Methyloxetane-2-carboxylic acid is unique due to its chiral nature and the presence of the strained oxetane ring. This combination of features makes it a valuable compound for studying stereochemistry and for use in asymmetric synthesis .

Properties

IUPAC Name

(2R)-2-methyloxetane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(4(6)7)2-3-8-5/h2-3H2,1H3,(H,6,7)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHHPSLZRBPPKG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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